REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][OH:7])[cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[P:21]([Br:22])([Br:23])[Br:24].[cH:15]1[cH:16][cH:17][n:18][cH:19][cH:20]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][Br:22])[cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CO)cc(OC)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COc1cc(CBr)cc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |